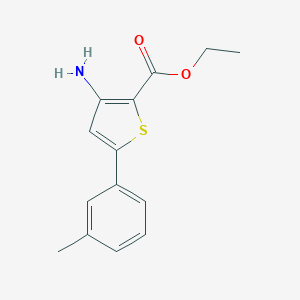

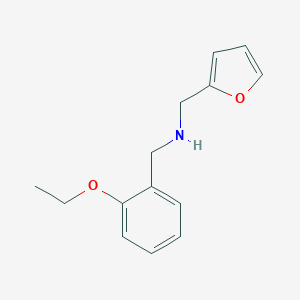

![molecular formula C11H15NO3 B511055 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol CAS No. 869943-99-7](/img/structure/B511055.png)

3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific analytical data for this product, it can be prepared through organic synthesis. Researchers have explored various routes, including cyclization reactions and functional group transformations . For detailed synthetic procedures, refer to relevant literature .

Molecular Structure Analysis

The molecular formula C₁₃H₁₇NO₂ indicates a molecular weight of 219.28 g/mol. The compound’s structure features a piperidine ring linked to a benzo[1,3]dioxole moiety. The SMILES notation for this compound is: C1(C=C2CC3CNCCC3)=C(C=C2)OCO1 . The 3D arrangement of atoms in space contributes to its properties and interactions.

Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have explored its reactivity in the context of drug discovery and medicinal chemistry . Investigating its behavior under different conditions is essential.

Applications De Recherche Scientifique

Anticancer Research

Scientific Field

Pharmacology and Oncology

Application Summary

This compound has been explored for its potential as an anticancer agent. The benzo[1,3]dioxol moiety is known for its presence in bioactive compounds that exhibit anticancer properties.

Methods of Application

Researchers have synthesized a series of compounds based on this structure, utilizing palladium-catalyzed C-N cross-coupling reactions. These compounds were then tested against various cancer cell lines to evaluate their efficacy.

Results

Some derivatives have shown promising results, with IC50 values ranging from 328 to 644 nM against certain cancer cell lines, indicating potent growth inhibition properties .

Molecular Diversity and Drug Design

Scientific Field

Chemistry and Drug Development

Application Summary

The structural motif of benzo[1,3]dioxol is significant in drug design due to its pharmacophoric features, which are crucial for the binding of drugs to biological targets.

Methods of Application

The compound serves as a scaffold for the development of new molecules with potential therapeutic effects. It is modified through various organic synthesis techniques to create a library of diverse molecules.

Results

The synthesized molecules are then screened for biological activity, leading to the identification of candidates with desired pharmacological properties .

Flavoring Substance in Food

Scientific Field

Food Chemistry

Application Summary

This compound has been evaluated for use as a flavoring substance in specific food categories, although not intended for beverages.

Methods of Application

The compound is chemically synthesized and added to food products in controlled amounts to achieve the desired flavor profile.

Results

The substance has not been reported to occur naturally, and its use in food is regulated to ensure safety and compliance with food standards .

Synthesis of Heteroaryl Indoles

Scientific Field

Organic Synthesis

Application Summary

The compound is used in the synthesis of heteroaryl indoles, which are important in medicinal chemistry for their diverse biological activities.

Methods of Application

The synthesis involves the creation of indoles bearing the benzo[1,3]dioxol-5-ylmethyl moiety, which are then fused with various heteroaryl groups to generate new compounds.

Results

These new indole derivatives are subjected to biological assays to assess their potential as anticancer agents, with some showing potent activities against human cancer cell lines .

Material Safety and Handling

Scientific Field

Industrial Chemistry and Safety

Application Summary

The compound’s safety profile and handling procedures are critical for its use in research and industrial applications.

Methods of Application

Safety data sheets provide information on the compound’s hazards, storage, and disposal methods. It is handled with appropriate safety measures to prevent exposure.

Results

The compound is classified with hazard statements such as acute toxicity and eye irritation, necessitating caution during handling .

Patent Applications

Scientific Field

Intellectual Property and Pharmaceutical Chemistry

Application Summary

The compound and its derivatives are subject to patent applications, protecting the intellectual property rights of novel chemical entities.

Methods of Application

Patent documents describe the synthesis and potential applications of new compounds derived from the benzo[1,3]dioxol-5-ylmethyl moiety.

Results

Patents are granted to secure exclusive rights for the inventors or assignees to use and commercialize their inventions .

This analysis provides a detailed look at the diverse applications of “3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol” across different scientific fields, highlighting its significance in research and industry. Each application is unique and contributes to the compound’s value in scientific endeavors.

Neuroprotective Agent

Scientific Field

Neuropharmacology

Application Summary

Investigations into neurodegenerative diseases have identified this compound as a potential neuroprotective agent due to its ability to cross the blood-brain barrier and exert antioxidant effects.

Methods of Application

The compound is administered in animal models of neurodegeneration, such as Parkinson’s and Alzheimer’s disease models, to evaluate its protective effects on neuronal cells.

Results

Studies have shown that the compound can reduce oxidative stress markers and improve cognitive functions in treated subjects, suggesting its utility in neuroprotective strategies .

Antimicrobial Activity

Scientific Field

Microbiology

Application Summary

The benzo[1,3]dioxol moiety is known to contribute to antimicrobial activity. Derivatives of this compound have been synthesized to explore their use as antibacterial agents.

Methods of Application

The synthesized compounds are tested against a panel of bacterial strains to assess their efficacy in inhibiting bacterial growth.

Results

Some derivatives have demonstrated significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating potential as lead compounds for further development .

Pesticide Development

Scientific Field

Agricultural Chemistry

Application Summary

The compound’s structure is being explored for the development of new pesticides due to its potential bioactivity against agricultural pests.

Methods of Application

Chemical modifications are made to the core structure to enhance its pesticidal properties, followed by field trials to assess efficacy against target pests.

Results

Preliminary results indicate that certain derivatives exhibit potent insecticidal and fungicidal activities, warranting further optimization and testing .

Chemical Intermediate

Scientific Field

Industrial Chemistry

Application Summary

This compound serves as a chemical intermediate in the synthesis of various industrial chemicals due to its reactive functional groups.

Methods of Application

It is used in multi-step synthetic processes to produce other chemical entities, often involving reactions such as alkylation, acylation, and condensation.

Results

The compound’s versatility as an intermediate has led to its incorporation into diverse synthetic pathways, contributing to the production of a wide range of chemical products .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

The compound is used as a standard or reference material in chromatographic and spectroscopic methods for the analysis of similar compounds.

Methods of Application

It is employed in method development and validation processes to ensure the accuracy and precision of analytical techniques.

Results

The use of this compound as a standard has facilitated the identification and quantification of related substances in complex mixtures .

Environmental Science

Scientific Field

Environmental Toxicology

Application Summary

The environmental impact of this compound is studied to understand its behavior and fate in ecosystems, as well as its potential toxicity to wildlife.

Methods of Application

Environmental sampling and laboratory simulations are conducted to monitor the compound’s presence and transformations in various environmental matrices.

Results

Data collected from these studies inform risk assessments and regulatory decisions regarding the safe use and disposal of this compound .

These additional applications further illustrate the versatility and importance of “3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol” in various scientific fields, showcasing its potential in advancing research and development across multiple disciplines.

Synthesis of Cardiovascular Agents

Scientific Field

Medicinal Chemistry

Application Summary

The compound is utilized in the synthesis of cardiovascular agents due to its potential to modulate blood pressure and heart rate.

Methods of Application

Derivatives are synthesized and tested in vivo for their cardiovascular effects. The compound’s influence on vascular smooth muscle contraction is a particular focus.

Results

Some derivatives have shown efficacy in lowering blood pressure in hypertensive animal models, indicating their potential as antihypertensive drugs .

Development of Diagnostic Agents

Scientific Field

Biochemistry and Diagnostic Medicine

Application Summary

This compound is investigated for its use in the development of diagnostic agents, particularly for imaging purposes in medical diagnostics.

Methods of Application

It is conjugated with imaging agents and tested for its ability to target specific tissues or organs, enhancing the contrast in imaging techniques like MRI.

Results

Preliminary studies indicate that the compound can improve imaging quality, aiding in the diagnosis of various conditions .

Research in Plant Biology

Scientific Field

Plant Science and Agriculture

Application Summary

The compound’s effect on plant growth and development is studied, with a focus on its potential as a growth regulator or stress protectant.

Methods of Application

It is applied to plants in controlled experiments to observe its impact on growth parameters and stress response mechanisms.

Results

Results suggest that the compound may influence certain aspects of plant physiology, such as root elongation and resistance to abiotic stress .

Synthesis of Organic Light-Emitting Diodes (OLEDs)

Scientific Field

Materials Science

Application Summary

Due to its structural properties, the compound is used in the synthesis of materials for OLEDs, which are used in display and lighting technologies.

Methods of Application

The compound is incorporated into the active layer of OLEDs and tested for its electroluminescent properties.

Results

Derivatives containing the benzo[1,3]dioxol moiety have demonstrated promising luminescence efficiencies, making them suitable for use in OLED devices .

Antioxidant Research

Scientific Field

Biochemistry and Nutraceuticals

Application Summary

The compound is studied for its antioxidant properties, which could make it a valuable addition to nutraceutical products.

Methods of Application

In vitro assays are conducted to measure the compound’s ability to scavenge free radicals and protect against oxidative damage.

Results

The compound has shown a significant capacity to reduce oxidative stress markers, suggesting its potential as an antioxidant supplement .

Veterinary Medicine

Scientific Field

Veterinary Pharmacology

Application Summary

The compound is explored for its therapeutic applications in veterinary medicine, including treatments for infections and chronic conditions in animals.

Methods of Application

Animal trials are conducted to assess the efficacy and safety of the compound in treating various veterinary ailments.

Results

Some studies have reported positive outcomes in the treatment of infections and inflammatory conditions in animals, supporting its use in veterinary practice .

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-5-1-4-12-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6,12-13H,1,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHQSTRBVFIZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240496 | |

| Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol | |

CAS RN |

869943-99-7 | |

| Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

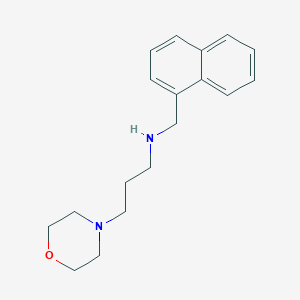

![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)

![13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole](/img/structure/B511031.png)

![{[4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B511035.png)

![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B511056.png)

![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)

![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)

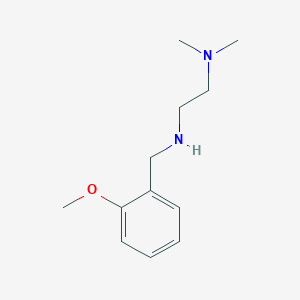

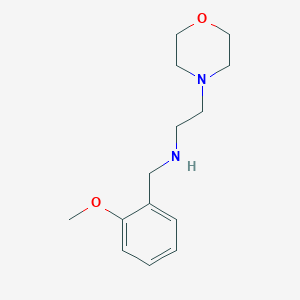

![{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511066.png)

![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B511085.png)

![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)